Cas no 149404-98-8 (Cyclopropanamine, 2-fluoro-, (1S-cis)-)

Cyclopropanamine, 2-fluoro-, (1S-cis)- is a chiral amine compound featuring a cyclopropane ring substituted with a fluorine atom and an amino group in a specific stereochemical configuration. The (1S-cis) designation indicates its defined spatial arrangement, which is critical for applications in asymmetric synthesis and pharmaceutical research. The presence of the fluorine atom enhances its reactivity and potential as a building block in medicinal chemistry, particularly for designing bioactive molecules with improved metabolic stability. Its rigid cyclopropane scaffold contributes to conformational constraint, making it valuable for studying structure-activity relationships. This compound is typically handled under controlled conditions due to its reactivity and sensitivity.
Cyclopropanamine, 2-fluoro-, (1S-cis)- structure
149404-98-8 structure
Product Name:Cyclopropanamine, 2-fluoro-, (1S-cis)-
CAS No:149404-98-8
MF:C3H6FN
MW:75.0848441123962
CID:3784463
PubChem ID:11819038
Update Time:2025-08-04

Cyclopropanamine, 2-fluoro-, (1S-cis)- Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanamine, 2-fluoro-, (1S-cis)-
    • (1S-cis)-2-Fluorocyclopropanamine
    • Cyclopropanamine, 2-fluoro-, (1S,2R)-
    • (1S,2R)-2-fluorocyclopropan-1-amine
    • (1S,2R)-2-Fluorocyclopropanamine
    • EN300-7087571
    • CS-0184236
    • 149404-98-8
    • Inchi: 1S/C3H6FN/c4-2-1-3(2)5/h2-3H,1,5H2/t2-,3+/m1/s1
    • InChI Key: TUKJTSUSKQOYCD-GBXIJSLDSA-N
    • SMILES: [C@H]1(N)C[C@H]1F

Computed Properties

  • Exact Mass: 75.048427358Da
  • Monoisotopic Mass: 75.048427358Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 0
  • Complexity: 46.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.08±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 58.1±33.0 ºC (760 Torr),
  • Flash Point: -17.9±13.3 ºC,
  • Solubility: Dissolution (89.3 g/l) (25 º C),

Cyclopropanamine, 2-fluoro-, (1S-cis)- Pricemore >>

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Additional information on Cyclopropanamine, 2-fluoro-, (1S-cis)-

Recent Advances in the Study of Cyclopropanamine, 2-fluoro-, (1S-cis)- (CAS: 149404-98-8)

The compound Cyclopropanamine, 2-fluoro-, (1S-cis)- (CAS: 149404-98-8) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This chiral cyclopropane derivative, characterized by its unique fluorine substitution and stereochemistry, has been explored for its role as a building block in the synthesis of bioactive molecules. Recent studies have highlighted its utility in the design of enzyme inhibitors, receptor modulators, and other pharmacologically active compounds.

One of the key areas of research involving Cyclopropanamine, 2-fluoro-, (1S-cis)- is its incorporation into small-molecule therapeutics targeting central nervous system (CNS) disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of novel GABAA receptor modulators. The study reported that the fluorine atom and the rigid cyclopropane ring enhance binding affinity and metabolic stability, making it a promising candidate for the treatment of anxiety and epilepsy.

In addition to CNS applications, recent investigations have explored the compound's role in oncology. A preprint article from BioRxiv (2024) detailed its use in the development of covalent inhibitors targeting mutant KRAS proteins, which are implicated in various cancers. The researchers utilized the (1S-cis) configuration to achieve selective binding to the oncogenic protein, resulting in potent antitumor activity in preclinical models. This finding underscores the compound's versatility in addressing unmet medical needs in oncology.

From a synthetic chemistry perspective, advancements in the asymmetric synthesis of Cyclopropanamine, 2-fluoro-, (1S-cis)- have been reported. A 2023 paper in Organic Letters described a catalytic enantioselective method using chiral palladium complexes, achieving high yields and enantiomeric excess (>99%). This methodological breakthrough is expected to facilitate broader access to the compound for research and industrial applications.

Despite these promising developments, challenges remain in the large-scale production and formulation of Cyclopropanamine, 2-fluoro-, (1S-cis)-. Stability studies indicate that the compound is sensitive to light and moisture, necessitating specialized handling and storage conditions. Ongoing research aims to address these limitations through the development of prodrug strategies and advanced delivery systems.

In conclusion, Cyclopropanamine, 2-fluoro-, (1S-cis)- (CAS: 149404-98-8) represents a valuable scaffold in modern drug discovery. Its unique structural features and demonstrated biological activities make it a focal point for interdisciplinary research. Future studies are likely to explore its applications in additional therapeutic areas, further solidifying its importance in the field of chemical biology and pharmaceutical sciences.

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